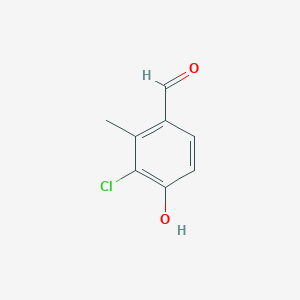![molecular formula C6H6N2O B13972295 4H-Pyrrolo[1,2-b]pyrazol-5(6H)-one](/img/structure/B13972295.png)
4H-Pyrrolo[1,2-b]pyrazol-5(6H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4H-Pyrrolo[1,2-b]pyrazol-5(6H)-one is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural properties and potential applications in various fields. This compound is characterized by a fused ring system that includes both pyrrole and pyrazole moieties, making it a versatile scaffold for the development of new chemical entities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4H-Pyrrolo[1,2-b]pyrazol-5(6H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyrrole derivative with a hydrazine derivative, followed by cyclization to form the fused ring system. The reaction conditions often include the use of a suitable solvent, such as ethanol or acetonitrile, and a catalyst, such as acetic acid or a Lewis acid .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Análisis De Reacciones Químicas
Types of Reactions: 4H-Pyrrolo[1,2-b]pyrazol-5(6H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the ring system.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon for hydrogenation reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
4H-Pyrrolo[1,2-b]pyrazol-5(6H)-one has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4H-Pyrrolo[1,2-b]pyrazol-5(6H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. In the case of receptor interactions, the compound can act as an agonist or antagonist, influencing signal transduction pathways .
Comparación Con Compuestos Similares
1H-Pyrrolo[2,3-b]pyridine: Another heterocyclic compound with a similar fused ring system but different biological activities.
Pyrazolo[3,4-d]pyrimidine: Known for its use as a kinase inhibitor in cancer therapy.
6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole: Studied for its potential as a necroptosis inhibitor.
Uniqueness: 4H-Pyrrolo[1,2-b]pyrazol-5(6H)-one is unique due to its specific ring fusion and the resulting electronic properties, which make it a valuable scaffold for drug development and material science .
Propiedades
Fórmula molecular |
C6H6N2O |
|---|---|
Peso molecular |
122.12 g/mol |
Nombre IUPAC |
4,6-dihydropyrrolo[1,2-b]pyrazol-5-one |
InChI |
InChI=1S/C6H6N2O/c9-6-3-5-1-2-7-8(5)4-6/h1-2H,3-4H2 |
Clave InChI |
ASHUPEMVUMUEFV-UHFFFAOYSA-N |
SMILES canónico |
C1C(=O)CN2C1=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Methyl-2-azaspiro[4.4]nonan-7-amine](/img/structure/B13972219.png)
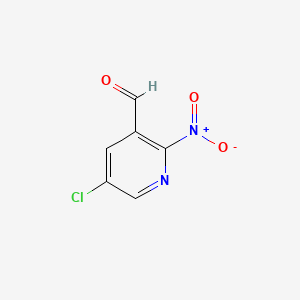

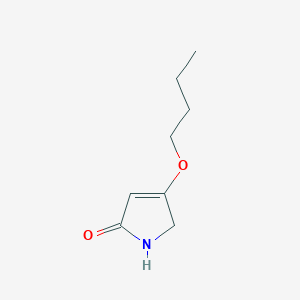
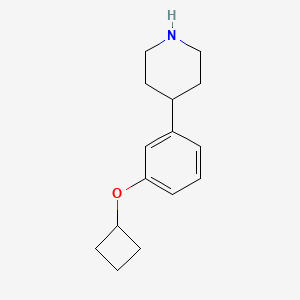
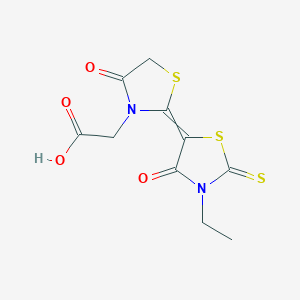
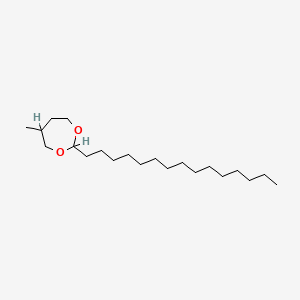
![(2-Methyl-2-azaspiro[4.5]decan-8-yl)methanethiol](/img/structure/B13972271.png)
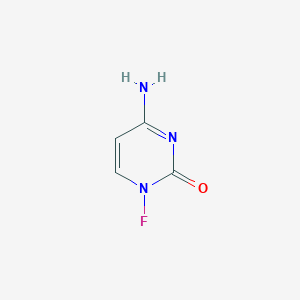

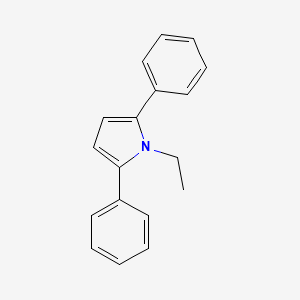
![(Bicyclo[2.2.1]heptan-1-yl)methanesulfonic acid](/img/structure/B13972305.png)
